5-nitro-1H-imidazole-2-carboxylic acid chemical structure and properties
5-nitro-1H-imidazole-2-carboxylic acid chemical structure and properties
An In-Depth Technical Guide to 5-nitro-1H-imidazole-2-carboxylic Acid: Structure, Properties, Synthesis, and Applications
Introduction
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically vital molecules, including the amino acid histidine and purines.[1][2] Its derivatives are a cornerstone of pharmaceutical development, exhibiting a vast array of biological activities.[3] The introduction of a nitro group, particularly at the 5-position, gives rise to the 5-nitroimidazole class of compounds, which have been instrumental as antimicrobial agents since their discovery in the 1950s.[1][4] These compounds are renowned for their efficacy against anaerobic bacteria and various protozoan parasites.[5][6]
Within this critical class of molecules, 5-nitro-1H-imidazole-2-carboxylic acid (C₄H₃N₃O₄) stands out as a pivotal heterocyclic organic compound.[1] Characterized by an imidazole ring substituted with a nitro group at the 5-position and a carboxylic acid at the 2-position, it serves as a versatile and valuable building block in synthetic and medicinal chemistry.[1][7] Its unique arrangement of functional groups allows for extensive derivatization, making it a key precursor for the synthesis of novel therapeutic agents. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, synthetic methodologies, biological activity, and applications for researchers, scientists, and drug development professionals.
Part 1: Molecular Structure and Physicochemical Properties
Chemical Structure and Identification
The structure of 5-nitro-1H-imidazole-2-carboxylic acid features a five-membered aromatic imidazole ring. The electron-withdrawing nitro group at the C5 position and the carboxylic acid group at the C2 position are crucial determinants of its chemical reactivity and biological activity.
Caption: Annotated structure of 5-nitro-1H-imidazole-2-carboxylic acid.
Table 1: Chemical Identifiers
| Identifier | Value | Source(s) |
|---|---|---|
| IUPAC Name | 5-nitro-1H-imidazole-2-carboxylic acid | [7][8] |
| CAS Number | 351990-51-7 | [1][7] |
| Molecular Formula | C₄H₃N₃O₄ | [7][8] |
| Molecular Weight | 157.08 g/mol | [1][7][8] |
| Canonical SMILES | C1=C(NC(=N1)C(=O)O)[O-] | [7] |
| InChI Key | LNPSXTPPQBEISL-UHFFFAOYSA-N |[1][7] |
Physicochemical Properties
The physicochemical properties of this molecule are dominated by its polar functional groups. The presence of the carboxylic acid and the imidazole nitrogens allows for extensive hydrogen bonding, which dictates its solubility.
Table 2: Physicochemical Data
| Property | Value / Description | Source(s) |
|---|---|---|
| Boiling Point | 533.8 ± 42.0 °C at 760 mmHg (Predicted) | [9][10] |
| Solubility | Aqueous: Very soluble. The ionic character at physiological pH and multiple hydrogen bonding sites contribute to high water solubility. | [7] |
| Organic: Moderately soluble in organic solvents. | [7] |
| Stability | Prone to decarboxylation, particularly in non-alkaline conditions. However, it exhibits surprising stability under strongly acidic conditions. |[1][11] |
The molecular structure supports multiple tautomeric forms due to proton migration within the imidazole ring.[7] This, combined with resonance stabilization from the electron-withdrawing nitro and carboxylic acid groups, results in significant electron delocalization across the molecule, influencing its overall reactivity.[7]
Part 2: Synthesis and Reactivity
Synthetic Pathways
The construction of the 5-nitro-1H-imidazole-2-carboxylic acid core is primarily achieved through two main strategies: oxidation of precursors or nitration of the pre-formed imidazole ring.
This is a robust method that typically starts from a more readily available 2-methyl or 2-hydroxymethyl-5-nitroimidazole derivative. The oxidation of the side chain at the C2 position yields the desired carboxylic acid.
Exemplary Protocol: Oxidation of a 1-alkyl-2-hydroxymethyl-5-nitroimidazole This protocol is adapted from a patented method for synthesizing 1-alkyl derivatives, which demonstrates the core principle.[11]
-
Dissolution: Add the starting material, 1-alkyl-2-hydroxymethyl-5-nitroimidazole (1.0 eq), with stirring to concentrated sulfuric acid (approx. 5-6 eq).
-
Addition of Oxidant: Add nitric acid (approx. 2.4 eq) to the sulfuric acid mixture.
-
Reaction: Heat the resulting solution for 15-60 hours at approximately 75-80°C. The strongly acidic medium surprisingly stabilizes the carboxylic acid product, preventing its degradation.[1][11]
-
Isolation: After cooling, slowly add the reaction mixture to ice (approx. 10 parts by weight).
-
Precipitation: The 1-alkyl-5-nitroimidazole-2-carboxylic acid product precipitates out of the aqueous solution.
-
Purification: Recover the solid product by filtration, wash with water, and dry in vacuo at room temperature.
Caption: Workflow for synthesis via oxidation of a hydroxymethyl precursor.
This approach involves the direct nitration of an imidazole ring that already contains the carboxylic acid moiety (often protected as an ester).
Exemplary Protocol: Nitration of an Imidazole-2-carboxylate This protocol is based on the synthesis of the ethyl ester of a 1-methyl derivative.[12]
-
Dissolution: Dissolve the starting material, ethyl 1-methyl-1H-imidazole-2-carboxylate (1.0 eq), in concentrated sulfuric acid (approx. 4 mL per gram of starting material).
-
Nitration: Slowly add concentrated nitric acid (approx. 4 mL per gram of starting material) while maintaining a controlled temperature.
-
Reaction: Stir the reaction mixture at an elevated temperature (e.g., 70°C) for several hours (e.g., 3 hours).
-
Work-up: Dilute the cooled reaction mixture with water and neutralize to a pH of 7-8 with an aqueous base (e.g., Na₂CO₃).
-
Extraction: Extract the product (ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate) with an organic solvent like dichloromethane (DCM).
-
Purification: Combine the organic layers, concentrate, and purify using silica gel column chromatography.
-
Hydrolysis (if necessary): The resulting ester can be hydrolyzed to the carboxylic acid under appropriate basic or acidic conditions.
Caption: Workflow for synthesis via nitration of an imidazole precursor.
Chemical Reactivity and Derivatization
The dual functionality of 5-nitro-1H-imidazole-2-carboxylic acid makes it an ideal intermediate for creating diverse molecular libraries.
-
Carboxylic Acid Group: This is the primary site for derivatization. It readily reacts with alcohols to form esters and with amines to form amides , which can significantly modulate the compound's biological activity and pharmacokinetic properties.[7]
-
Nitro Group: The nitro group can be chemically reduced to an amino group, providing another handle for further functionalization and altering the electronic properties of the molecule.[7]
-
Imidazole Ring: The N-H of the imidazole ring can be alkylated or acylated to introduce various substituents.
Exemplary Protocol: Amide Synthesis This protocol is adapted from the synthesis of amide derivatives of a related nitroimidazole carboxylic acid.
-
Setup: In a flask, suspend the 5-nitroimidazole-2-carboxylic acid derivative (1.0 eq) and the desired amine or sulfonamide (1.0 eq) in a dry solvent such as pyridine.
-
Condensing Agent: Add a condensing agent, such as phosphorus oxychloride (POCl₃), to the mixture.
-
Reaction: Allow the reaction to proceed, often with heating, until completion.
-
Isolation: The product can be isolated through precipitation by pouring the reaction mixture into water, followed by filtration and recrystallization.
-
Characterization: Confirm the structure of the resulting amide using spectroscopic methods like IR and ¹H NMR.
Caption: Key derivatization reactions of the core molecule.
Part 3: Biological Activity and Applications
Mechanism of Action of 5-Nitroimidazoles
5-nitroimidazole derivatives are prodrugs.[13][14] Their antimicrobial toxicity is not inherent but is activated under the specific low-oxygen conditions found in anaerobic bacteria and certain protozoa.[5]
-
Cellular Uptake: The neutral prodrug diffuses into the microbial cell.[15]
-
Reductive Activation: Inside the cell, low-redox-potential proteins (e.g., ferredoxin, nitroreductases) transfer electrons to the nitro group.[13][14]
-
Radical Formation: This reduction converts the nitro group into a highly reactive nitro anion radical and other cytotoxic intermediates like nitroso and hydroxylamine derivatives.[4][15]
-
Macromolecular Damage: These reactive species are potent oxidizing agents that cause extensive damage to cellular macromolecules, most critically by inducing strand breakage and degradation of DNA, which ultimately leads to cell death.[7][15]
Caption: Mechanism of action for 5-nitroimidazole antimicrobial agents.
Antimicrobial Spectrum
The 5-nitroimidazole class is a well-established group of agents effective against:
-
Anaerobic Protozoa: Including Trichomonas vaginalis, Entamoeba histolytica, and Giardia lamblia.[5]
-
Anaerobic Bacteria: A wide range of anaerobic pathogenic bacteria.[5]
Specifically, 5-nitro-1H-imidazole-2-carboxylic acid and its derivatives have shown potential in inhibiting pathogens like Trichomonas vaginalis and the microaerophilic bacterium Helicobacter pylori.[7] This positions the scaffold as a valuable starting point for developing new treatments for parasitic and bacterial infections.[13][14]
Applications in Drug Discovery and Organic Synthesis
The primary application of 5-nitro-1H-imidazole-2-carboxylic acid is as a chemical intermediate.[1]
-
Scaffold for Antimicrobials: It is a foundational scaffold for designing new antimicrobial agents targeting anaerobic infections.[7][9]
-
Medicinal Chemistry Research: The functional groups allow for easy and systematic modification, making it invaluable for structure-activity relationship (SAR) studies to create derivatives with enhanced efficacy, better selectivity, and reduced toxicity.[9][10]
-
Heterocyclic Synthesis: It serves as a precursor for synthesizing more complex fused heterocyclic systems.
Part 4: Analytical Characterization
Table 3: Predicted Spectroscopic Data
| Technique | Feature | Predicted Value / Range | Rationale |
|---|---|---|---|
| ¹H NMR | Imidazole C4-H | ~7.0 - 8.0 δ (singlet) | Aromatic proton in an electron-deficient ring. |
| Imidazole N1-H | Downfield, broad singlet | Acidic proton, position can vary with solvent and concentration. | |
| Carboxylic Acid O-H | > 10.0 δ (broad singlet) | Very acidic proton, often exchanges with D₂O. | |
| ¹³C NMR | Carboxyl C=O | ~160 - 175 δ | Typical range for a carboxylic acid carbon. |
| Imidazole C2, C4, C5 | ~120 - 150 δ | Aromatic carbons influenced by heteroatoms and substituents. | |
| IR Spectroscopy | N-H Stretch | 3100 - 3400 cm⁻¹ (Broad) | Hydrogen-bonded N-H group in the imidazole ring. |
| O-H Stretch | 2500 - 3300 cm⁻¹ (Very Broad) | Characteristic stretch for a carboxylic acid O-H. | |
| C=O Stretch | 1680 - 1720 cm⁻¹ (Strong) | Carbonyl stretch of the carboxylic acid. | |
| N=O Stretch (NO₂) | 1500 - 1560 cm⁻¹ (Strong, Asym.) 1340 - 1380 cm⁻¹ (Strong, Sym.) | Asymmetric and symmetric stretches of the nitro group. |
| | C=N Stretch | 1580 - 1650 cm⁻¹ (Medium) | Imidazole ring C=N vibration. |
General Protocol: Acquiring NMR Spectra This is a generalized procedure.[16]
-
Sample Preparation: Dissolve 5-10 mg of the sample for ¹H NMR (or 20-50 mg for ¹³C NMR) in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Acquisition: Place the tube in the NMR spectrometer and acquire the spectrum according to standard instrument parameters.
-
Analysis: Process the resulting Free Induction Decay (FID) and analyze the spectrum to identify chemical shifts, multiplicities, and integrations.
Part 5: Safety and Handling
While a specific safety data sheet (SDS) for 5-nitro-1H-imidazole-2-carboxylic acid is not widely available, data from related nitroimidazole and imidazole carboxylic acid compounds can guide safe handling practices.[17][18][19]
-
General Hazards: May be harmful if swallowed. Can cause skin and serious eye irritation.[17]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or glasses conforming to EN166 or OSHA standards.[17][18]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin exposure.
-
Respiratory Protection: Use in a well-ventilated area. If dust formation is likely, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[17]
-
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Prevent dust formation. Wash hands thoroughly after handling.[17][18]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9][17]
-
Incompatible Materials: Strong oxidizing agents, strong bases, amines, and strong reducing agents.[17]
Conclusion
5-nitro-1H-imidazole-2-carboxylic acid is a compound of significant strategic importance in modern medicinal chemistry. Its structure, rich in reactive functional groups, provides a versatile platform for the synthesis of novel compounds, particularly in the pursuit of new antimicrobial agents. The well-understood mechanism of action of the 5-nitroimidazole class provides a rational basis for its use as a pharmacophore against anaerobic pathogens. A thorough understanding of its synthesis, reactivity, and analytical characterization, as detailed in this guide, is crucial for researchers aiming to leverage this potent scaffold in the development of next-generation therapeutics.
References
-
Benchchem. 5-nitro-1H-imidazole-2-carboxylic acid | 351990-51-7.
-
Smolecule. Buy 5-nitro-1H-imidazole-2-carboxylic acid | 351990-51-7.
-
Der Pharma Chemica. Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole.
-
PubChem. 5-nitro-1H-imidazole-2-carboxylic acid.
-
PubMed. In-vitro studies of two 5-nitroimidazole derivatives.
-
ResearchGate. Synthetic Nitroimidazoles: Biological Activities and Mutagenicity Relationships.
-
MDPI. Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases.
-
PubChem. 5-Nitro-1H-benzo[d]imidazole-2-carboxylic acid.
-
MDPI. Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases: Systematic Review.
-
Benchchem. The Biological Activity of 5-Nitroso-1H-Imidazole Derivatives: A Technical Guide.
-
MySkinRecipes. 5-Nitro-1H-imidazole-2-carboxylic acid.
-
ChemicalBook. 1H-Imidazole-2-carboxylic acid, 5-nitro-, methyl ester(2110793-02-5) 1 H NMR.
-
BLD Pharm. 351990-51-7|5-Nitro-1H-imidazole-2-carboxylic acid.
-
Google Patents. US3325507A - Process for the preparation of 5-nitroimidazole-2-carboxylic acids.
-
MedCrave online. One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction.
-
Wikipedia. Nitroimidazole.
-
Benchchem. Spectroscopic Analysis of 5-Nitroso-1H-imidazole: A Technical Guide.
-
Fisher Scientific. SAFETY DATA SHEET - 1H-Imidazole-2-carboxylic acid.
-
Sigma-Aldrich. SAFETY DATA SHEET - 1H-imidazole monohydrochloride.
-
Bouling Chemical Co., Limited. 1H-Imidazole-5-Carboxylic Acid, 1-Methyl-2-Nitro.
-
IJPPR. Design, Synthesis and Characterization of Some 5- Nitroimidazole Derivatives.
-
ChemicalBook. ethyl 1-methyl-5-nitroimidazole-2-carboxylate.
-
Fisher Scientific. SAFETY DATA SHEET - 2-Methyl-4(5)nitroimidazole.
-
PubMed Central. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview.
-
MySkinRecipes. 5-Nitro-1H-imidazole-2-carboxylic acid (Thai).
-
CDH Fine Chemical. material safety data sheet sds/msds - 2-METHYL-5-NITRO IMIDAZOLE.
-
ResearchGate. Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents.
-
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. a review article on synthesis of imidazole derivatives.
-
PubChem. 1H-Imidazole-2-carboxylic acid.
-
ChemicalBook. 1H-Imidazole-2-carboxylic acid synthesis.
Sources
- 1. 5-nitro-1H-imidazole-2-carboxylic acid | 351990-51-7 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Buy 5-nitro-1H-imidazole-2-carboxylic acid | 351990-51-7 [smolecule.com]
- 8. 5-nitro-1H-imidazole-2-carboxylic acid | C4H3N3O4 | CID 4424209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 5-Nitro-1H-imidazole-2-carboxylic acid [myskinrecipes.com]
- 10. 5-Nitro-1H-imidazole-2-carboxylic acid [myskinrecipes.com]
- 11. US3325507A - Process for the preparation of 5-nitroimidazole-2-carboxylic acids - Google Patents [patents.google.com]
- 12. ETHYL 1-METHYL-5-NITROIMIDAZOLE-2-CARBOXYLATE CAS#: 1564-49-4 [amp.chemicalbook.com]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. mdpi.com [mdpi.com]
- 15. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 16. benchchem.com [benchchem.com]
- 17. fishersci.com [fishersci.com]
- 18. fishersci.com [fishersci.com]
- 19. cdhfinechemical.com [cdhfinechemical.com]
